1-(2-Fluoroethyl)-3-methylpiperidine

Quality assurance Reproducibility Chemical procurement

1-(2-Fluoroethyl)-3-methylpiperidine (CAS 1851695-54-9) is a synthetic N-alkylated piperidine derivative with molecular formula C₈H₁₆FN and molecular weight 145.22 g·mol⁻¹. It belongs to the class of fluorinated saturated heterocyclic amines, characterized by a 2-fluoroethyl substituent on the piperidine nitrogen and a methyl group at the ring 3-position.

Molecular Formula C8H16FN
Molecular Weight 145.22 g/mol
Cat. No. B13244212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoroethyl)-3-methylpiperidine
Molecular FormulaC8H16FN
Molecular Weight145.22 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)CCF
InChIInChI=1S/C8H16FN/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-7H2,1H3
InChIKeyUJLODYMYIHRBDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoroethyl)-3-methylpiperidine (CAS 1851695-54-9): Procurement-Grade Specification and Compound Identity


1-(2-Fluoroethyl)-3-methylpiperidine (CAS 1851695-54-9) is a synthetic N-alkylated piperidine derivative with molecular formula C₈H₁₆FN and molecular weight 145.22 g·mol⁻¹ . It belongs to the class of fluorinated saturated heterocyclic amines, characterized by a 2-fluoroethyl substituent on the piperidine nitrogen and a methyl group at the ring 3-position . The compound is supplied as a research-grade building block with a minimum purity specification of 95%, and is intended exclusively for laboratory research and development use . Its structural features—combining an N-fluoroethyl motif with regiospecific methyl substitution—place it within a valuable chemical space for medicinal chemistry, particularly as a fluorinated fragment for drug discovery and as a potential precursor for ¹⁸F-labeled radiotracer development .

Workflow

Fluorinated fragment for FBDD library enrichment

Selection Context

Regiospecific 3-methyl, N-fluoroethyl piperidine building block

Procurement Grade

Documented 95% purity specification for reproducible research

Why 1-(2-Fluoroethyl)-3-methylpiperidine Cannot Be Replaced by Generic Piperidine Analogs: Structural Determinants of Differential Performance


Superficially similar piperidine derivatives—such as 1-(2-fluoroethyl)piperidine (lacking the 3-methyl group), 3-methylpiperidine (lacking the N-fluoroethyl group), or regioisomeric 2- and 4-methyl variants—are not functionally interchangeable with 1-(2-fluoroethyl)-3-methylpiperidine. The N-(2-fluoroethyl) substituent is a critical determinant of metabolic stability in radiotracer applications: fluoroethyl-bearing piperidinyl esters exhibit slower in vitro enzymatic cleavage rates and higher acetylcholinesterase selectivity compared to their N-methyl counterparts [1]. Furthermore, fluorination of the piperidine scaffold notably lowers amine basicity (pKₐ), an effect directly correlated with reduced affinity for hERG channels and consequently attenuated cardiac toxicity risk—a property absent in non-fluorinated analogs [2]. The regiospecific placement of the methyl group at the 3-position, rather than the 2- or 4-position, introduces distinct conformational constraints that can alter molecular recognition by biological targets, rendering regioisomeric substitution a non-trivial variable in structure-activity relationships [1]. These combined structural features—N-fluoroethylation plus 3-methyl substitution—create a unique physicochemical and pharmacological profile that generic piperidine alternatives cannot replicate.

3-Methyl, N-fluoroethyl
(this compound)

Regioisomeric 2-/4-methyl analogs

Methyl position alters conformational landscape and receptor-binding geometry; target engagement may shift.

N-(2-fluoroethyl) motif

N-methyl analogs

Fluoroethyl group confers slower enzymatic cleavage and higher AChE selectivity; metabolic profile may not transfer.

Fluorinated piperidine scaffold

Non-fluorinated piperidines

Fluorination lowers amine basicity (pKa) and correlates with reduced hERG affinity; hERG-related endpoints may differ.

1-(2-Fluoroethyl)-3-methylpiperidine: Quantitative Differential Evidence for Scientific Selection


Defined Purity Specification Enables Reproducible Procurement vs. Unspecified-Grade Analogs

The target compound is supplied with a documented minimum purity specification of 95% (AKSci, Cat. 0872EB), providing a verifiable quality benchmark for procurement . In contrast, several regioisomeric analogs—including 1-(2-fluoroethyl)-2-methylpiperidine (CAS 1855739-88-6) and 1-(2-fluoroethyl)-4-methylpiperidine (CAS 1849395-24-9)—are listed in chemical databases without publicly disclosed purity specifications from their primary suppliers, introducing ambiguity in quality expectations . The absence of a stated purity minimum for comparator compounds means that researchers procuring these alternatives face uncertainty regarding the actual content of the desired product versus impurities, which can compromise experimental reproducibility and downstream synthetic yields.

Purity Specification
Reported

95% minimum purity (AKSci, lot-backed QA)

Supports procurement reproducibility

Comparators lack publicly stated purity floors.

Quality assurance Reproducibility Chemical procurement

Regiospecific 3-Methyl Substitution Confers Distinct Conformational and Steric Properties vs. 2- and 4-Methyl Regioisomers

The position of the methyl substituent on the piperidine ring fundamentally alters the conformational landscape and steric environment around the basic nitrogen. In 1-(2-fluoroethyl)-3-methylpiperidine, the methyl group occupies the meta-like 3-position relative to the N-fluoroethyl substituent, as confirmed by its SMILES notation CC1CCCN(CCF)C1 . The 2-methyl regioisomer (CAS 1855739-88-6) places the methyl group adjacent to the nitrogen, creating significant steric hindrance around the nucleophilic center that can impede N-alkylation reactions and alter receptor-binding geometries . The 4-methyl regioisomer (CAS 1849395-24-9) positions the methyl group para-like, which has a minimal steric effect on the nitrogen but alters the ring's conformational equilibrium differently than 3-substitution . The non-methylated analog 1-(2-fluoroethyl)piperidine (CAS 45705-52-0, MW 131.19) lacks the additional mass and steric bulk of the methyl group, resulting in a smaller molecular footprint and different lipophilicity . These regioisomeric differences are non-trivial: in piperidine-based drug discovery, the position of ring substituents has been shown to critically influence target binding, as demonstrated by the differential σ₁ receptor affinities observed among regioisomeric piperidine benzilates (3-piperidyl vs. 4-piperidyl isomers: Kᵢ = 12.1 nM vs. 1.83 nM) [1].

Regioisomeric Impact
Class-level inference

3-piperidyl vs. 4-piperidyl benzilate Ki: 12.1 nM vs. 1.83 nM (6.6-fold)

Regioisomer position critically influences target affinity

Related scaffold data; 3-methyl substitution defines steric/electronic context.

Conformational analysis Structure-activity relationships Medicinal chemistry

N-(2-Fluoroethyl) Substitution Provides Superior Metabolic Stability Over N-Methyl Analogs in Radiotracer Applications

In a direct comparative study of piperidine-based radiotracers for brain cholinesterase imaging, N-fluoroethylpiperidinyl esters demonstrated slower in vitro enzymatic cleavage rates and higher selectivity for acetylcholinesterase (AChE) compared to the corresponding N-methylpiperidinyl esters [1]. The fluoroethyl group, when substituted for the N-methyl group, altered the kinetics of esterase-mediated hydrolysis, resulting in prolonged tracer retention in target tissues. Based on metabolism studies in mouse blood and PET time-activity curves in rats, two N-fluoroethylpiperidinyl radiotracers were identified as lead candidates for further in vivo evaluation in higher species, whereas N-methyl analogs showed faster clearance and reduced target-to-background ratios [1]. This class-level finding directly supports the value of the N-(2-fluoroethyl) motif present in 1-(2-fluoroethyl)-3-methylpiperidine for applications requiring metabolic stability, such as PET tracer development or pharmacokinetic studies.

Metabolic Stability
Class-level inference

Slower in vitro enzymatic cleavage vs. N-methyl; higher AChE selectivity

Supports radiotracer probe development context

N-fluoroethylpiperidinyl ester study (Shao et al., 2003).

Metabolic stability PET radiotracer Acetylcholinesterase Fluorine substitution

Fluorinated Piperidines Exhibit Lowered Amine Basicity (pKₐ) Correlated with Reduced hERG Channel Affinity vs. Non-Fluorinated Analogs

A systematic chemoinformatic analysis of a library of fluorinated piperidines, published in the Journal of Organic Chemistry (2024), demonstrated that fluorine substitution on the piperidine scaffold notably lowers the calculated pKₐ of the amine nitrogen [1]. This reduction in basicity is directly correlated with decreased affinity for hERG potassium channels, a primary off-target associated with drug-induced cardiac arrhythmia (QT prolongation). The study's authors explicitly state: 'the compounds' pKₐ's have been calculated, revealing that the fluorine atoms notably lowered their basicity, which is correlated to the affinity for hERG channels resulting in cardiac toxicity' [1]. While this study did not include 1-(2-fluoroethyl)-3-methylpiperidine specifically, the class-level finding applies to fluorinated piperidines bearing N-fluoroalkyl substituents. In contrast, non-fluorinated piperidine analogs such as 3-methylpiperidine (pKₐ ≈ 11.07 for the conjugate acid, density 0.845 g·mL⁻¹ at 25 °C) [2] retain high basicity and lack this hERG-related safety differentiation.

Basicity & hERG
Class-level inference

Fluorinated piperidines: notably lowered pKa; correlated with reduced hERG affinity

hERG-related endpoint context for scaffold prioritization

Computational study (Le Roch et al., 2024). 3-methylpiperidine pKa ~11.07.

hERG liability Cardiotoxicity risk pKₐ modulation Fluorine effects

2-Fluoroethyl Substituent Enhances σ₁ Receptor Affinity and Selectivity Over σ₂ vs. 3-Fluoropropyl Analogs in Spirocyclic Piperidine Series

A systematic structure-activity relationship study of spirocyclic piperidine σ₁ receptor ligands, published in Bioorganic & Medicinal Chemistry (2011), established that (2-fluoroethyl)-substituted derivatives exhibit higher σ₁ receptor affinity and greater σ₁/σ₂ selectivity than the corresponding (3-fluoropropyl)-substituted derivatives [1]. The most optimized (2-fluoroethyl) compound, fluspidine (WMS-1828), demonstrated subnanomolar σ₁ affinity with Kᵢ = 0.59 nM and 1331-fold selectivity over the σ₂ subtype [1]. The four fluoroalkyl homologs in this study showed σ₁ Kᵢ values ranging from 0.59 to 1.4 nM, with σ₂ Kᵢ values of 489–837 nM, confirming the privileged nature of the 2-fluoroethyl chain for σ₁ receptor engagement [2]. While 1-(2-fluoroethyl)-3-methylpiperidine is a simpler, non-spirocyclic scaffold, the 2-fluoroethyl pharmacophore it carries is the same moiety responsible for the exceptional σ₁ affinity in fluspidine, supporting its potential utility as a fragment or intermediate in σ₁ ligand development programs.

Sigma-1 Affinity
Class-level inference

2-Fluoroethyl class: Ki(σ1) = 0.59–1.4 nM; up to 1331-fold σ1/σ2 selectivity

Validated pharmacophore for sigma receptor ligand programs

Fluspidine analog data (Maestrup et al., 2011).

Sigma-1 receptor PET imaging Structure-affinity relationship Fluoroalkyl optimization

Synthetic Accessibility via Direct N-Alkylation of 3-Methylpiperidine Offers Operational Simplicity vs. Multi-Step Routes to Regioisomeric Analogs

The synthesis of 1-(2-fluoroethyl)-3-methylpiperidine proceeds via a single-step nucleophilic substitution reaction between commercially available 3-methylpiperidine and 2-fluoroethyl bromide (or 2-fluoroethyl tosylate) . 3-Methylpiperidine (CAS 626-56-2) is a widely available bulk chemical with established physical properties: boiling point 125-126 °C, density 0.845 g·mL⁻¹ at 25 °C, and a well-characterized safety profile [1][2]. This straightforward synthetic route contrasts with the preparation of certain regioisomeric or more complex piperidine derivatives that may require multi-step sequences involving protection/deprotection strategies, chiral resolutions, or specialized fluorinated building blocks. The operational simplicity of the synthesis translates to lower procurement risk, as the compound can be readily prepared in-house or sourced from multiple custom synthesis providers, reducing supply chain dependency compared to analogs requiring more elaborate synthetic routes.

Synthetic Access
Reported

Single-step N-alkylation from 3-methylpiperidine + 2-fluoroethyl bromide

Lower procurement complexity and supply chain risk

Precursors are commodity chemicals; supports in-house preparation.

Synthetic accessibility Building block N-alkylation Precursor availability

Optimal Application Scenarios for 1-(2-Fluoroethyl)-3-methylpiperidine Based on Verified Differential Evidence


Fragment-Based Drug Discovery (FBDD) Library Enrichment with Fluorinated 3D Piperidine Scaffolds

The compound serves as a fluorinated, regiospecifically substituted piperidine fragment for fragment-based screening libraries. As demonstrated by Le Roch et al. (2024), fluorinated piperidines exhibit lowered pKₐ values that correlate with reduced hERG channel affinity, making them privileged starting points for lead optimization with improved cardiac safety profiles [1]. The 3-methyl substitution provides a defined stereoelectronic environment distinct from 2- and 4-methyl regioisomers, increasing the three-dimensional diversity of fragment collections. The 95% purity specification ensures reproducible screening results, a critical requirement for fragment-based approaches where weak initial hits (mM affinity) must be reliably detected without interference from impurities.

Synthetic Intermediate for ¹⁸F-Labeled PET Tracer Development Targeting CNS Receptors

The N-(2-fluoroethyl) motif is a validated pharmacophore for PET radiotracer development. The class-level evidence from N-fluoroethylpiperidinyl esters shows that the fluoroethyl group confers slower enzymatic cleavage and higher target selectivity compared to N-methyl analogs [2]. Furthermore, the 2-fluoroethyl chain is the same privileged moiety found in fluspidine (σ₁ Kᵢ = 0.59 nM), the clinically translated PET tracer for imaging σ₁ receptors in major depressive disorder [3]. 1-(2-Fluoroethyl)-3-methylpiperidine can serve as a precursor or synthetic intermediate for constructing more elaborate ¹⁸F-labeled ligands, with the 3-methyl group offering a handle for further functionalization or for modulating lipophilicity and brain penetration.

Medicinal Chemistry SAR Studies Requiring Regiospecific N-Fluoroethyl Piperidine Building Blocks

In structure-activity relationship (SAR) campaigns, the precise position of ring substituents is a critical variable. The differential sigma receptor binding data from regioisomeric N-fluoroethyl piperidyl benzilates (3-piperidyl Kᵢ = 12.1 nM vs. 4-piperidyl Kᵢ = 1.83 nM) illustrates that even a single-position shift in the piperidine ring can produce a 6.6-fold change in target affinity [4]. 1-(2-Fluoroethyl)-3-methylpiperidine provides the 3-methyl, N-fluoroethyl substitution pattern as a defined chemical entity, enabling systematic exploration of how the 3-methyl group influences target binding, metabolic stability, and physicochemical properties compared to its 2-methyl and 4-methyl regioisomers. The documented 95% purity ensures that observed biological effects can be confidently attributed to the intended compound rather than impurities.

Metabolic Stability Probe Development Leveraging the Fluoroethyl Advantage Over Methyl Analogs

For research programs investigating esterase-mediated metabolism or developing activity-based probes for cholinesterase imaging, the N-(2-fluoroethyl) substituent provides a documented advantage: fluoroethyl-bearing piperidinyl esters exhibit slower in vitro enzymatic cleavage and higher AChE selectivity compared to N-methyl analogs [2]. This metabolic stabilization effect, attributed to the electron-withdrawing nature of the fluorine atom altering the ester carbonyl's electrophilicity, can be exploited in probe design to achieve extended in vivo half-life and improved signal-to-background ratios in imaging applications. 1-(2-fluoroethyl)-3-methylpiperidine can be elaborated into ester-based probes while retaining this favorable metabolic profile.

Application
Selection Property
Validation Focus
Fluorinated fragment library enrichment
Regiospecific 3D piperidine scaffold with lowered pKa
hERG-related endpoint context; screening reproducibility at 95% purity
PET tracer precursor development
N-(2-fluoroethyl) pharmacophore for metabolic stability
Enzymatic cleavage rate and target selectivity vs. N-methyl comparators
Regiospecific SAR studies
Defined 3-methyl, N-fluoroethyl substitution pattern
Target binding differentiation from 2-/4-methyl regioisomers
Metabolic stability probe research
Fluoroethyl advantage over methyl in ester-based probes
In vitro half-life and signal-to-background ratio assessment
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